molecular formula C10H8BrN3O2 B12919397 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione CAS No. 4878-51-7

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B12919397
CAS No.: 4878-51-7
M. Wt: 282.09 g/mol
InChI Key: DRJCFHMUNJZILK-UHFFFAOYSA-N
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Description

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-bromoaniline with pyrimidine-2,4-dione under specific conditions. One common method involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific sites, while the pyrimidine ring interacts with other functional groups in the target molecule. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Bromophenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This substitution pattern enhances its potential as a versatile building block in medicinal chemistry and its ability to interact with various biological targets .

Properties

CAS No.

4878-51-7

Molecular Formula

C10H8BrN3O2

Molecular Weight

282.09 g/mol

IUPAC Name

5-(3-bromoanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)13-8-5-12-10(16)14-9(8)15/h1-5,13H,(H2,12,14,15,16)

InChI Key

DRJCFHMUNJZILK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=CNC(=O)NC2=O

Origin of Product

United States

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